E-2078

概要

説明

E2078は、天然に存在するオピオイドペプチドであるダイノルフィンA(1-8)の合成ペプチド誘導体です。この化合物は、強力な鎮痛作用と、カッパオピオイド受容体と相互作用する能力で知られています。 E2078は、タンパク質分解による分解に対する安定性を高めるように改変されており、研究および潜在的な治療用途のための貴重な化合物となっています .

科学的研究の応用

E2078 has a wide range of applications in scientific research:

Chemistry: E2078 is used as a model compound to study peptide synthesis and stability.

Biology: In biological research, E2078 is used to study the interactions between peptides and opioid receptors.

Medicine: E2078’s potent analgesic properties make it a subject of interest for developing new pain management therapies.

Industry: In the pharmaceutical industry, E2078 is used in the development of new analgesic drugs.

作用機序

E2078は、中枢神経系にあるカッパオピオイド受容体に結合することによって効果を発揮します。この結合は、疼痛伝達に関与する神経伝達物質の放出を阻害し、鎮痛効果をもたらします。 N-メチル化やD-アミノ酸の組み込みなどの改変は、E2078の安定性を高め、ペプチダーゼによる急速な分解を防ぎます .

生化学分析

Biochemical Properties

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with glycyl radical enzymes, which are involved in radical-based catalysis . These interactions are typically characterized by hydrogen bonding and other non-covalent interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the specific conditions of the cellular environment.

Molecular Mechanism

The molecular mechanism of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and other non-covalent interactions . These binding interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may undergo degradation over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.

Metabolic Pathways

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity.

準備方法

合成経路と反応条件

E2078の合成には、固相ペプチド合成法が用いられます。この方法では、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次添加することができます。E2078の特定の配列には、N-メチル化やD-アミノ酸の組み込みなどの改変が含まれており、安定性が向上しています。 反応条件としては、通常、N,N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどのカップリング試薬と、不要な副反応を防ぐための保護基が用いられます .

工業生産方法

E2078の工業生産は、ラボでの合成と同様の原理に従いますが、規模が大きくなります。自動ペプチド合成装置がしばしば用いられ、精度と効率が確保されます。 合成されたペプチドの精製は、高速液体クロマトグラフィーによって行われ、高純度と一貫性が保証されます .

化学反応の分析

反応の種類

E2078は、主にペプチド結合の形成と切断反応を起こします。E2078は、ペプチドベースの化合物によくある問題である酵素分解に耐性を持つように設計されています。 この化合物は、構造中に存在する特定の官能基に応じて、酸化と還元反応にも参加することができます .

一般的な試薬と条件

E2078の合成および改変に使用される一般的な試薬には、N,N'-ジイソプロピルカルボジイミド、ヒドロキシベンゾトリアゾール、t-ブトキシカルボニルやフルオレニルメチルオキシカルボニルなどのさまざまな保護基があります。 反応は通常、穏やかな条件下で行われ、ペプチドの完全性が維持されます .

生成される主要な生成物

E2078の合成から生成される主要な生成物は、目的の配列と改変を施した、完全に組み立てられたペプチドです。 副生成物または不完全な配列は、精製プロセス中に除去されます .

科学研究への応用

E2078は、科学研究において幅広い応用範囲を持ちます。

類似化合物との比較

類似化合物

ダイノルフィンA(1-8): E2078の由来となる天然ペプチド。鎮痛作用は似ていますが、安定性が劣ります。

U50488H: 構造的特徴は異なりますが、鎮痛作用が似ている合成カッパオピオイド受容体アゴニスト。

ナルフラフィン: 掻痒症の治療に使用される別のカッパオピオイド受容体アゴニスト。

E2078の独自性

E2078は、N-メチル化やD-アミノ酸の組み込みなどの特定の改変によって実現される、タンパク質分解による分解に対する優れた安定性により、他に類を見ません。 これらの改変により、E2078は、天然の対応物よりも長期間活性を持続するため、研究および潜在的な治療用途のための貴重なツールとなっています .

生物活性

(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8), a synthetic analog of the endogenous opioid peptide dynorphin A, has garnered significant attention due to its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various systems, and implications for pain management and neurological conditions.

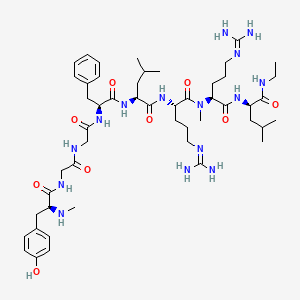

Structure and Synthesis

The compound is characterized by modifications at specific amino acid positions, notably N-methylation of the tyrosine and arginine residues, as well as a D-leucine substitution at position 8. These alterations enhance metabolic stability and receptor selectivity, particularly for the kappa opioid receptor (KOR) . The synthesis of this analog involved the development of structure-activity relationships (SAR) that informed its efficacy in various bioassays.

(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily exerts its effects through interactions with opioid receptors, particularly KORs. The compound demonstrates high affinity for KORs compared to mu (MOR) and delta (DOR) receptors, which is crucial for its analgesic properties .

Key Findings:

- Binding Affinity : The compound exhibits an IC50 value of 0.3 nM in guinea pig ileum assays, indicating potent activity at KORs .

- Analgesic Effects : In mouse tail-pinch tests, it showed an ED50 of 0.75 mg/kg, making it 2.5 times more potent than morphine in producing analgesia .

Pain Modulation

Research has established that dynorphin A analogs can modulate pain pathways effectively. The specific modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) enhance its analgesic properties while minimizing side effects commonly associated with traditional opioids.

| Study | Effect | IC50/ED50 | Notes |

|---|---|---|---|

| Guinea Pig Ileum | Opioid activity | IC50 = 0.3 nM | High affinity for KOR |

| Mouse Tail-Pinch | Analgesic effect | ED50 = 0.75 mg/kg | More potent than morphine |

| Rabbit Vas Deferens | Opioid receptor binding | IC50 = 2.6 nM | Selective for KOR over MOR/DOR |

Neurological Impact

Dynorphins are implicated in various neurological processes, including stress response and mood regulation. Elevated levels of dynorphin A have been observed in conditions such as Tourette's syndrome and chronic pain states . The modulation of dynorphin levels may offer therapeutic avenues for managing these disorders.

Case Studies

- Chronic Neuropathic Pain : Studies indicate that dynorphin A analogs can alleviate chronic pain by modulating neuropeptide signaling pathways . Patients receiving dynorphin-based therapies reported reduced pain levels without significant adverse effects.

- Tourette's Syndrome : Elevated CSF levels of dynorphin A were noted in patients with Tourette's syndrome, suggesting a potential role in the pathophysiology of the disorder . Targeting dynorphin pathways may provide new treatment strategies.

特性

IUPAC Name |

(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENWDDCMEATQSR-ONSKYXJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145949 | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103613-84-9 | |

| Record name | E 2078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: E-2078, also known as [N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide], primarily interacts with kappa-opioid receptors (κ-opioid receptors) in the central nervous system [, , , , , , , ]. While it displays some affinity for mu (μ) and delta (δ) opioid receptors, its activity at kappa receptors is most pronounced. Upon binding to these receptors, this compound initiates a cascade of intracellular events, ultimately leading to the inhibition of pain transmission.

A: The molecular formula of this compound is C52H83N15O9. Its molecular weight is 1058.3 g/mol []. While the provided research does not delve into detailed spectroscopic characterization, mass spectrometry was extensively used to study its stability and transport across the blood-brain barrier [, ].

A: this compound demonstrates remarkable stability against enzymatic degradation in both human and rhesus monkey blood in vitro []. Even after intravenous administration in rhesus monkeys, no significant biotransformation products were detected [, ]. This high stability is attributed to specific modifications in its structure, distinguishing it from the less stable dynorphin A [, ].

ANone: The research focuses primarily on the pharmacological properties of this compound as a κ-opioid receptor agonist. There is no mention of any catalytic properties or applications of this compound in the provided scientific literature.

ANone: The provided abstracts do not mention the use of computational chemistry techniques such as molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for this compound.

A: While the provided research does not elaborate on the systematic modification of the this compound structure, it highlights the importance of its C-terminal structure and basicity for uptake via adsorptive-mediated endocytosis at the blood-brain barrier []. Further research exploring structure-activity relationships would be valuable.

A: Research indicates that this compound is capable of crossing the blood-brain barrier, a crucial factor for its central action []. The elimination half-life in rhesus monkey blood was determined to be 44 minutes after intravenous injection []. More detailed investigations are needed to establish a comprehensive pharmacokinetic profile.

A: this compound shows potent antinociceptive effects in various animal models. In mice, it demonstrates dose-dependent analgesia in the tail-pinch, tail-flick, and formalin tests after systemic administration [, ]. This analgesic effect is long-lasting and resistant to naloxone, a μ-opioid receptor antagonist, indicating the involvement of κ-opioid receptors []. Studies using intrathecal and intracerebroventricular administration confirm the spinal and central actions of this compound in mediating analgesia [].

ANone: The provided research does not focus on resistance mechanisms to this compound. Long-term studies are required to evaluate the potential for tolerance development, a common concern with opioid analgesics.

A: While the research does not provide a comprehensive safety profile, this compound's effects on sedation and prolactin levels were investigated in rhesus monkeys []. At doses that produce antinociception, this compound did not significantly affect motor coordination in mice, suggesting a favorable safety margin [].

ANone: The research does not explore specific biomarkers related to this compound treatment. Identifying biomarkers could be valuable for predicting individual responses and optimizing pain management strategies.

A: Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, played a crucial role in studying the stability and transport of this compound across the blood-brain barrier [, ]. High-performance liquid chromatography (HPLC) was employed to analyze its metabolism in biological samples [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。